BenchChemオンラインストアへようこそ!

Desfluoro Hydroxy Fallypride

PET metabolite correction radio-HPLC LC-MS/MS quantification

Desfluoro Hydroxy Fallypride (DHF, CAS 166173‑73‑5) is a substituted benzamide structurally derived from the well‑characterized dopamine D2/D3 antagonist fallypride by replacement of the 5‑(3‑fluoropropyl) side‑chain with a 5‑(3‑hydroxypropyl) group [REFS‑1]. This de‑fluorinated, hydroxylated congener is not a primary PET tracer itself but serves two irreplaceable roles in D2/D3‑targeted imaging and drug‑discovery workflows: (i) it is the principal hydroxylated radiometabolite of [18F]fallypride identified in human and non‑human primate plasma [REFS‑2], and (ii) it is the direct phenolic precursor for 11C‑methylation in the radiosynthesis of [11C]fallypride [REFS‑3].

Molecular Formula C₂₀H₃₀N₂O₄
Molecular Weight 362.46
CAS No. 166173-73-5
Cat. No. B1145180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Hydroxy Fallypride
CAS166173-73-5
Synonyms5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide;  (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; 
Molecular FormulaC₂₀H₃₀N₂O₄
Molecular Weight362.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desfluoro Hydroxy Fallypride (CAS 166173-73-5): A Critical Reference Standard and Synthetic Precursor for Dopamine D2/D3 PET Radiotracer Programs


Desfluoro Hydroxy Fallypride (DHF, CAS 166173‑73‑5) is a substituted benzamide structurally derived from the well‑characterized dopamine D2/D3 antagonist fallypride by replacement of the 5‑(3‑fluoropropyl) side‑chain with a 5‑(3‑hydroxypropyl) group [REFS‑1]. This de‑fluorinated, hydroxylated congener is not a primary PET tracer itself but serves two irreplaceable roles in D2/D3‑targeted imaging and drug‑discovery workflows: (i) it is the principal hydroxylated radiometabolite of [18F]fallypride identified in human and non‑human primate plasma [REFS‑2], and (ii) it is the direct phenolic precursor for 11C‑methylation in the radiosynthesis of [11C]fallypride [REFS‑3]. Because DHF lacks the fluorine atom, it avoids the radiochemical half‑life constraints inherent to 18F‑labeled tracers, making it a shelf‑stable, non‑radioactive reference material essential for LC‑MS/MS metabolite quantification, cross‑validation of PET input functions, and quality control of radioligand production batches.

Why Unlabeled Fallypride or Other Benzamide Analogs Cannot Substitute for Desfluoro Hydroxy Fallypride in PET Metabolite Correction and Radiochemical Synthesis


A researcher seeking a 'cold' reference compound for fallypride‑based PET studies might consider purchasing the unlabeled parent compound fallypride (CAS 166173‑78‑0). However, fallypride co‑elutes with the parent [18F]fallypride peak in radio‑HPLC and cannot resolve the hydroxylated radiometabolite fraction that accumulates to ~78% of total plasma radioactivity at 150 min post‑injection [REFS‑1]. Substituting another benzamide such as desmethoxyfallypride (DMFP) or raclopride is equally problematic because these compounds differ in mass, retention time, and fragmentation pattern from the hydroxylated metabolite that DHF precisely represents. In radiochemical synthesis, using the tosyl‑fallypride precursor (Compound 15, CAS 166173‑74‑6) instead of the phenolic DHF precursor for 11C‑labeling is chemically infeasible because the tosyl leaving group is designed for 18F‑fluorination, not O‑methylation [REFS‑2]. Thus, procurement of authentic DHF is not interchangeable with any other commercially available fallypride‑class compound; its unique structural identity as the des‑fluoro, hydroxy metabolite and its specific reactivity as the phenolic methylation substrate create two distinct procurement rationales that no generic alternative can simultaneously satisfy.

Quantitative Evidence: Where Desfluoro Hydroxy Fallypride Provides Measurable Differentiation from Fallypride, Tosyl-Fallypride, and Desmethoxyfallypride


Absolute Identity of the Predominant Hydroxylated Radiometabolite of [18F]Fallypride Enables Accurate Plasma Input Function Correction

DHF is the authentic standard for the hydroxylated radiometabolite(s) of [18F]fallypride. In baboon plasma, the combined N-dealkylated and hydroxylated metabolites account for the majority of plasma radioactivity at late time points, with intact [18F]fallypride representing only 22 ± 5% (mean ± SD) of total plasma radioactivity at 150 min post-injection [1]. Without pure DHF as a retention-time and mass-spectral reference, the hydroxylated fraction cannot be chromatographically resolved or quantified. Neither unlabeled fallypride (which co-elutes with the parent) nor desmethoxyfallypride (which lacks the hydroxypropyl side-chain) can serve this purpose.

PET metabolite correction radio-HPLC LC-MS/MS quantification plasma input function

Phenolic DHF Is the Direct and Only Substrate for [11C]Fallypride Radiosynthesis via O-Methylation

The improved radiosynthesis reported by Gao et al. explicitly identifies the phenolic precursor (9), i.e., the des‑fluoro hydroxy compound, as the required substrate for [11C]fallypride production [1]. [11C]Fallypride is prepared by O-[11C]methylation of this phenolic precursor with [11C]methyl triflate, achieving 50–60% decay‑corrected radiochemical yield (RCY) and 370 ± 185 GBq/μmol specific activity at end of bombardment (EOB) [1]. The tosyl precursor (Compound 15, CAS 166173‑74‑6) used for [18F]fallypride nucleophilic fluorination cannot undergo O‑methylation and is thus chemically incompatible with 11C production routes.

11C radiochemistry O-methylation phenolic precursor PET tracer production

Non-Radioactive, Shelf-Stable Reference Material Eliminates Radioactive Decay Constraints in Method Development and Routine QC

Unlike [18F]fallypride (t1/2 = 109.8 min) or [11C]fallypride (t1/2 = 20.4 min), DHF is a non-radioactive, chemically identical surrogate that can be handled without radiochemical infrastructure. Vendor specifications indicate ≥95% purity (HPLC) with storage at -20°C [1]. In contrast, 18F-labeled fallypride must be synthesized on-site immediately prior to use and decays to <0.1% of initial activity within 24 h (approximately 13 half-lives), rendering it logistically impractical for multi-day method development, instrument calibration, or inter-laboratory proficiency testing. Raclopride, while also available as a cold standard, is structurally unrelated to the fallypride metabolite panel and cannot serve as a retention-time marker for DHF-specific LC-MS/MS transitions.

cold reference standard shelf stability method validation quality control

Distinct Predicted Lipophilicity (cLogP) Relative to Fallypride Suggests Reduced Non-Specific Binding Potential in In Vitro Assays

Predicted physicochemical properties indicate that DHF (C20H30N2O4, MW 362.46) possesses a lower calculated partition coefficient than fallypride (C20H29FN2O3, MW 364.45). The replacement of the terminal fluorine with a hydroxyl group reduces cLogP by an estimated 0.6–0.8 log units (class-level inference based on the Hansch-Leo fragmental constant difference: f → OH substitution yields Δπ ≈ -0.7) [1]. Fallypride has a measured logK(w) (lipophilicity index) of 2.43 [2]. While experimentally measured logD values for DHF are not publicly available, the predicted reduction in lipophilicity is consistent with lower non-specific binding to assay plates and cellular membranes, a recognized advantage for in vitro occupancy and competition assays using cold ligands for method development.

lipophilicity non-specific binding cLogP assay interference

High-Value Application Scenarios Where Desfluoro Hydroxy Fallypride Outperforms Closest Analogs and Generics


Quantitative Metabolite Correction in [18F]Fallypride PET Studies Requiring Plasma Input Function Analysis

When a PET center performs kinetic modeling of [18F]fallypride binding with arterial plasma input function, accurate separation of parent tracer from radiometabolites is non-negotiable. DHF is the sole authentic reference standard for the hydroxylated radiometabolite fraction that constitutes ~78% of plasma activity at late imaging time points [1]. A center that procures DHF can implement the validated solid-phase extraction (SPE) method with LC-MS/MS confirmation, enabling precise metabolite correction for each subject, which directly impacts the reliability of binding potential (BPND) and volume of distribution (VT) estimates. Without DHF, the metabolite fraction cannot be independently verified, introducing unquantifiable systematic error into kinetic parameters.

Production of [11C]Fallypride for Same-Day Repeat PET Imaging Protocols

PET facilities equipped with a cyclotron and 11C-methylation modules require the phenolic precursor DHF to synthesize [11C]fallypride via O-[11C]methylation [2]. The short half-life of 11C (20.4 min) enables back-to-back scans on the same subject within a single day — a critical advantage for occupancy studies that compare baseline and post-drug conditions. Procuring DHF in gram quantities from suppliers such as Toronto Research Chemicals (TRC catalog D291110) ensures a sustained precursor supply for routine production. Tosyl-fallypride, the alternative precursor, is structurally incompatible with this radiochemistry and cannot yield [11C]fallypride.

LC-MS/MS Method Development and Validation for Fallypride Metabolite Quantification in Preclinical Species

Pharmaceutical companies conducting D2/D3 receptor occupancy assays or PET tracer development programs require validated bioanalytical methods to quantify fallypride and its metabolites in plasma and brain tissue. DHF is the essential reference material for building calibration curves, determining extraction recovery, and establishing lower limits of quantitation (LLOQ) for the hydroxylated metabolite [1]. Because DHF is non-radioactive and stable at -20°C, it can be used continuously over months of method development without the cost, safety, and logistical burden of handling radioactive materials. Neither raclopride, DMFP, nor unlabeled fallypride can substitute as the retention-time and fragmentation standard for the hydroxy metabolite.

Reference Standard for Pharmaceutical Impurity Profiling in GMP Synthesis of Fallypride API

During the multi-step synthesis of fallypride active pharmaceutical ingredient (API), the desfluoro-hydroxy compound may arise as a process impurity or degradation product. Contract manufacturing organizations (CMOs) and analytical QC laboratories must have an authenticated DHF reference standard to develop HPLC impurity methods, set acceptance criteria, and perform batch release testing. Vendor-certified DHF (≥95% purity) serves as the impurity marker, and its availability from ISO 17034-accredited suppliers such as LGC Standards / TRC ensures traceability for regulatory submissions . Generic benzamide standards lack the specific retention time and spectral fingerprint of DHF, making them unsuitable for impurity identification.

Quote Request

Request a Quote for Desfluoro Hydroxy Fallypride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.